Propafenone-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

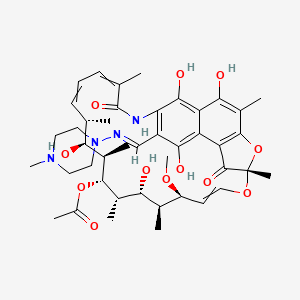

Propafenone-d5 Hydrochloride is the deuterium labeled version of Propafenone Hydrochloride . Propafenone Hydrochloride is a class of anti-arrhythmic medication, which treats illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

Molecular Structure Analysis

The molecular formula of Propafenone-d5 Hydrochloride is C21H23D5ClNO3 . The molecular weight is 382.94 . The structure includes a propylamino group, a hydroxy group, and a phenyl group .Scientific Research Applications

Antiarrhythmic Drug

Propafenone Hydrochloride (PPF) is an antiarrhythmic drug used for the treatment of heart diseases . It is an active sodium channel blocker, with β-adrenoceptor antagonist and weak calcium antagonist activity . It has been widely used for supraventricular and ventricular tachyarrhythmias .

Pharmacokinetics Research

PPF has complex pharmacokinetics and shows typical characteristics of genetic determination and nonlinear dose-plasma concentration . This highlights the importance of dosages during PPF treatment .

Ratiometric Detection

A simple and time-saving ratiometric fluorescent approach for the determination of PPF was developed using dual emissive carbon dots (DECDs) as a probe . This method shows an excellent linear range from 900 to 100 μM .

Drug Detection

The content of PPF was successfully analyzed in commercial tablets and in complex biological samples with satisfactory recoveries (ranging from 97.1 to 103.3%), showing great potential for application in clinical research .

Forensic Toxicology

A novel and selective GC-MS/MS method for the determination of PPF and its tissue distribution in an intentional fatal poisoning case was developed . This method is applicable to PPF quantification in the range of therapeutic to lethal concentrations in complex post-mortem samples .

Suicide Case Investigation

The distribution of PPF has been investigated in fatal intoxication cases and can be helpful in clinical or forensic toxicology .

Mechanism of Action

Target of Action

Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.

Mode of Action

Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone-d5 Hydrochloride is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of Propafenone-d5 Hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .

Safety and Hazards

Propafenone can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It’s important to avoid dust formation and inhalation, and to use personal protective equipment when handling Propafenone-d5 Hydrochloride .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the reaction with Hydrochloric acid to form the final product.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent (D2O) and reacted with sodium borodeuteride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The resulting deuterated Propafenone is then isolated and purified.", "The purified deuterated Propafenone is dissolved in water and reacted with hydrochloric acid (HCl) to form Propafenone-d5 Hydrochloride.", "The reaction mixture is then neutralized with sodium hydroxide (NaOH) and the final product is isolated and purified." ] } | |

CAS RN |

93909-48-9 |

Product Name |

Propafenone-d5 Hydrochloride |

Molecular Formula |

C21H28ClNO3 |

Molecular Weight |

382.94 |

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |

InChI Key |

XWIHRGFIPXWGEF-HIBBSUKHSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

synonyms |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)